Citrate de triéthyle

Vue d'ensemble

Description

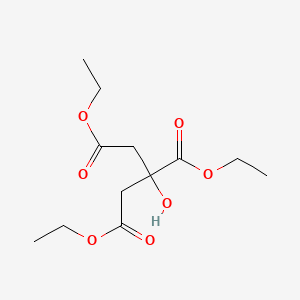

Triethyl citrate is a carbonyl compound.

Triethyl citrate is used in foods as a flavouring agent, solvent and surface-active agent Triethyl citrate is an ester of citric acid. It is a colorless, odorless liquid used as a food additive (E number E1505) to stabilize foams, especially as whipping aid for egg white. In pharmaceutical coatings and plastics.

Triethyl citrate belongs to the family of Tricarboxylic Acids and Derivatives. These are organic compounds containing three carboxylic acid groups (or salt/ester derivatives thereof).

Applications De Recherche Scientifique

Amélioration de la récupération du pétrole

Le citrate de triéthyle (TEC) a été utilisé comme agent de densification pour mélanger avec du CO2 supercritique (scCO2) afin de minimiser le dépassement de la gravité dans les réservoirs de pétrole . Cette technique s'est avérée efficace pour atténuer les défis lors de l'inondation de CO2 des réservoirs de pétrole, tels que le contrôle de la mobilité et le dépassement de la gravité .

Plastifiant pour les nanocomposites d'acide polylactique/chitine

Le TEC a été utilisé comme agent dispersant dans la production de nanocomposites d'acide polylactique/nanocristaux de chitine (PLA/ChNC) . L'objectif était de trouver la quantité minimale de plastifiant TEC nécessaire pour améliorer la dispersion des ChNC . L'étude a révélé que la dispersion et la distribution des ChNC dans le PLA s'amélioraient avec l'augmentation de la teneur en TEC .

Plastifiant pour le polychlorure de vinyle et les plastiques

Le TEC agit comme un plastifiant pour le polychlorure de vinyle et les plastiques . Il est utilisé pour augmenter la flexibilité du matériau, le rendant plus facile à travailler et plus durable .

Revêtements pharmaceutiques

Le TEC est également utile dans les revêtements pharmaceutiques . Il est utilisé pour améliorer les propriétés du revêtement, telles que sa flexibilité, son adhérence et son brillant .

Piégeage des colorants

Le TEC est utilisé comme un piège à colorant pour la préparation de filtres à membrane d'émission pour l'imagerie de fluorescence par contact . Cette application est particulièrement utile dans le domaine de la bio-imagerie .

Additif alimentaire et émulsifiant

Le TEC est un liquide incolore et inodore utilisé comme additif alimentaire, émulsifiant et solvant . Il est utilisé pour stabiliser les mousses, en particulier comme agent fouettant pour le blanc d'œuf .

Mécanisme D'action

Target of Action

Triethyl citrate is an ester of citric acid . It is primarily used as a food additive, emulsifier, and solvent (E number E1505) to stabilize foams, especially as a whipping aid for egg white . It is also used in pharmaceutical coatings and plastics .

Mode of Action

Triethyl citrate functions essentially like lecithin used in food products . It has been used as a pseudo-emulsifier in e-cigarette juices . It is also used as a plasticizer for polyvinyl chloride (PVC) and similar plastics .

Pharmacokinetics

A study on acetyl triethyl citrate (atec), a related compound, showed that the volume of distribution and mean residence time of atec were higher after oral administration than after intravenous administration, pointing to extensive first-pass metabolism and distribution in tissue . The resulting data indicated that ATEC was extensively metabolized and excreted mainly as metabolites rather than as the parent form .

Result of Action

It is known to be used in various applications due to its properties as an emulsifier and plasticizer .

Action Environment

The action of Triethyl citrate can be influenced by environmental factors. For instance, it is used only outdoors or in a well-ventilated area to avoid breathing fume, gas, mist, spray, vapors . It is also recommended to always wash hands after handling the product .

Analyse Biochimique

Biochemical Properties

Triethyl citrate is expected to interact with various enzymes, proteins, and other biomolecules in the body. Specific interactions have not been reported in the literature. It is expected that the compound would rapidly metabolize in the body and liberate the citrate ion, which would be handled through the usual biochemical pathways .

Cellular Effects

It is known to be used in the food industry to stabilize foams, especially as a whipping aid for egg white . This suggests that it may have some influence on protein structures and functions.

Molecular Mechanism

It is expected to be extensively metabolized by esterases and cytochrome P450 enzymes and break down in the beta-oxidation or citric acid cycle .

Dosage Effects in Animal Models

In animal models, Triethyl citrate has been shown to be well-tolerated. Young rats were fed Triethyl citrate at an initial rate of 1, 2, and 4 g/kg bw for eight weeks, and no toxic effects were observed .

Metabolic Pathways

Triethyl citrate is expected to be extensively metabolized in the body, liberating the citrate ion which would be handled through the usual biochemical pathways .

Transport and Distribution

It is expected to be distributed throughout the body, mostly in the circulatory system .

Activité Biologique

Triethyl citrate (TEC), an ester of citric acid, is a colorless, odorless liquid commonly used as a plasticizer in the food and pharmaceutical industries. Its biological activity has been studied across various domains, including toxicity, pharmacokinetics, and therapeutic applications. This article presents a comprehensive overview of the biological activity of triethyl citrate, highlighting key research findings, case studies, and relevant data.

Triethyl citrate is synthesized through the esterification of citric acid with ethanol. It is known for its biocompatibility and low toxicity, making it suitable for various applications in pharmaceuticals and food products. In vivo studies suggest that TEC is hydrolyzed to its component parts—citrate and ethanol—after administration, which may contribute to its biological effects .

Short-term Studies

- Mice : In a study involving intraperitoneal administration of 350 mg/kg body weight (bw) for 14 days, mice exhibited a slightly lower growth rate compared to controls, but no significant hematological changes were observed .

- Rats : Young rats were fed TEC at doses of 1, 2, and 4 g/kg bw for eight weeks with no reported toxic effects on growth or blood parameters .

- Dogs : Beagle dogs receiving daily doses of 0.05 to 0.25 ml/kg bw for six months showed no adverse effects; however, higher doses (2.5 to 3.5 ml/kg bw) resulted in liver pathology in some cases .

Long-term Studies

A two-year feeding study in rats demonstrated that while weight gain and food intake were reduced at higher dietary concentrations (0.33%, 1.0%, and 3.0%), no significant adverse effects were noted on hematologic or histopathologic parameters .

Pharmacokinetics

The pharmacokinetics of triethyl citrate have been explored primarily through studies involving its metabolite, acetyl triethyl citrate (ATEC). Research indicates that ATEC undergoes extensive first-pass metabolism when administered orally, with a higher volume of distribution compared to intravenous administration . The metabolites are predominantly excreted rather than the parent compound.

Antimicrobial Activity

Triethyl citrate has demonstrated antimicrobial properties in various studies. For instance, citrate-based biodegradable polymers derived from citric acid have shown significant reductions in bacterial proliferation, with some formulations achieving up to 80% suppression of microbial growth due to their chemical composition . This property is attributed to citric acid's ability to penetrate cell membranes and lower intracellular pH.

Study on Anticoagulant Properties

In a comparative study examining various anticoagulants including triethyl citrate, results indicated that ACD (acid-citrate-dextrose) outperformed others in maintaining platelet integrity during PRP (platelet-rich plasma) production. This suggests potential applications for TEC in medical settings where anticoagulation is required .

Neurological Effects

Research involving Wistar rats showed that intraperitoneal administration of TEC at high doses (400 mg/kg bw) produced temporary loss of righting reflexes, reversible within 15 minutes . This finding indicates a potential neurological impact that warrants further investigation.

Summary Table of Key Findings

| Study Type | Subject | Dose | Key Findings |

|---|---|---|---|

| Short-term | Mice | 350 mg/kg bw | Slightly reduced growth rate; no hematological changes |

| Short-term | Rats | 1-4 g/kg bw | No toxic effects observed |

| Long-term | Rats | Up to 2 g/kg bw | Reduced weight gain; no adverse health effects |

| Long-term | Dogs | Up to 0.25 ml/kg bw | No adverse effects; liver pathology at higher doses |

| Pharmacokinetics | Rats | Oral vs IV administration | Extensive metabolism; higher distribution post-oral |

| Antimicrobial | Various polymers | N/A | Up to 80% reduction in bacterial growth |

Propriétés

IUPAC Name |

triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOTYTYQINUNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7, Array | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040701 | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIETHYL CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

294 °C, 127.00 °C. @ 1.00 mm Hg | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

155 °C (311 °F) - closed cup, 151 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139 | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethyl citrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3 | |

| Record name | Triethyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

There was some evidence that type of effects produced may have resulted from binding of calcium by release of citrate ion with resultant hypocalcemia. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless, mobile liquid | |

CAS No. |

77-93-0 | |

| Record name | Triethyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethyl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z96QXD6UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-55 °C, < 25 °C | |

| Record name | TRIETHYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYL CITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triethyl citrate?

A1: Triethyl citrate has the molecular formula C12H20O7 and a molecular weight of 276.29 g/mol.

Q2: Are there alternative methods for synthesizing triethyl citrate?

A2: While traditionally synthesized through esterification of citric acid with ethanol in the presence of an acid catalyst [], triethyl citrate can also be synthesized using a continuous reactive distillation process []. This process, utilizing a macroporous Amberlyst 15 ion-exchange resin catalyst, offers advantages in terms of efficiency and scalability.

Q3: How does triethyl citrate function as a plasticizer?

A3: Triethyl citrate acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing free volume. This results in increased flexibility, elasticity, and processability of the polymer [, , , ].

Q4: What specific applications benefit from triethyl citrate's plasticizing properties?

A4: Triethyl citrate finds use in various applications such as a plasticizer in polyvinyl chloride (PVC) films for enhanced flexibility [, ], in cellulose acetate fibers for cigarette filter rods to enhance the removal of phenols from cigarette smoke [], and in drug delivery systems to modify drug release profiles [, , , ].

Q5: Can triethyl citrate be used in biodegradable materials?

A5: Yes, research indicates triethyl citrate can plasticize biodegradable polymers like poly(l-lactide)-co-poly(epsilon-caprolactone) copolymers, improving their flexibility and potentially widening their applications [].

Q6: What are the implications of triethyl citrate's water solubility in its applications?

A6: While beneficial for certain applications, the water solubility of triethyl citrate can lead to leaching from polymer matrices [, , ]. This can impact the long-term performance and stability of the material, particularly in aqueous environments.

Q7: What role does triethyl citrate play in acetylation reactions?

A7: Triethyl citrate can be acetylated to produce acetyl triethyl citrate [, ]. HZSM-5 zeolite catalysts exhibit high selectivity for acetyl triethyl citrate synthesis via acetylation of triethyl citrate with acetic anhydride [].

Q8: How does the presence of triethyl citrate influence drug release from pharmaceutical formulations?

A8: Triethyl citrate, as a plasticizer in film coatings, can impact drug release by modifying the film's mechanical properties and permeability [, , ]. The level of triethyl citrate, alongside curing conditions, can be adjusted to achieve desired drug release profiles.

Q9: What strategies can mitigate the unpleasant taste of triethyl citrate in oral formulations?

A9: Incorporating masking agents like macrogol 6000, which is compatible with triethyl citrate and lacks a bitter taste, can help mitigate the unpleasant taste of triethyl citrate in oral drug formulations like lansoprazole fast-disintegrating tablets [].

Q10: How does triethyl citrate influence the stability of lansoprazole in fast-disintegrating tablets?

A10: While triethyl citrate is beneficial for improving the flexibility of enteric coatings in lansoprazole fast-disintegrating tablets, its presence can negatively impact lansoprazole stability []. This necessitates formulation strategies like multi-layered coatings to separate triethyl citrate from lansoprazole, ensuring drug stability.

Q11: What are the known toxicological effects of triethyl citrate?

A11: Studies on the toxicity of triethyl citrate and its acetylated derivatives in animals have shown that these compounds can impact the central nervous system and potentially affect blood parameters [, ]. Further research is necessary to fully elucidate potential long-term effects in humans.

Q12: Are there viable alternatives to triethyl citrate as a plasticizer?

A12: Yes, ongoing research explores alternatives to triethyl citrate, particularly in the context of phthalate-free plasticizers. Rosin-based plasticizers with varying branched chains show promise as potential alternatives with improved solvent resistance [].

Q13: What are potential future research directions for triethyl citrate?

A13: Future research can explore:

- Developing and validating new analytical methods for accurate quantification of triethyl citrate in complex matrices [, ].

- Investigating the long-term environmental impact and degradation pathways of triethyl citrate, along with strategies for its recycling and waste management [].

- Further exploring the potential of triethyl citrate in novel drug delivery systems and optimizing its use in existing formulations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.